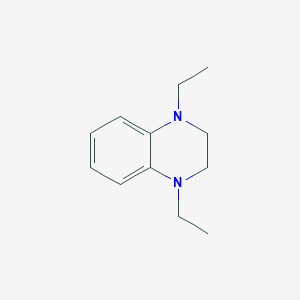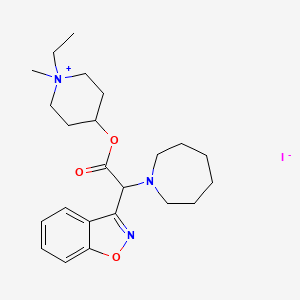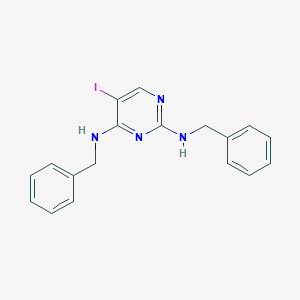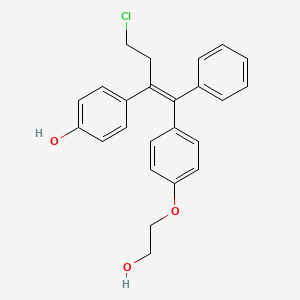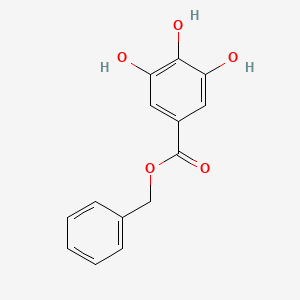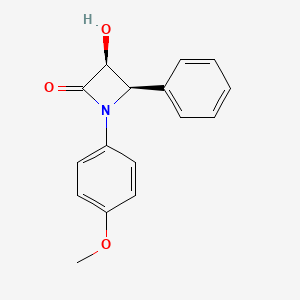
1-(p-Anisyl)-3beta-hydroxy-4beta-phenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Anisyl)-3beta-hydroxy-4beta-phenylazetidin-2-one is a compound of interest due to its structural characteristics and potential biological activities. It belongs to the β-lactam family, a crucial class of compounds in medicinal chemistry due to their application in antibiotic drug development.
Synthesis Analysis
The synthesis of related β-lactam compounds involves various strategies, including base-catalyzed ring transformations and stereoselective synthesis methods. For example, the synthesis of 4-[(2RS,3RS)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]thiazol-2(3H)-one demonstrates the structural complexity and the synthetic approaches used for β-lactam derivatives (Sápi et al., 1997).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography studies, plays a vital role in understanding the 3D conformation and the potential biological activity of these compounds. For instance, studies on 3-phenoxy-1,4-diarylazetidin-2-ones revealed the importance of the torsional angle between phenyl rings for antiproliferative activity (Greene et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving β-lactam compounds often include ring transformations, as seen with the base-catalyzed rearrangements. The structural prerequisites for such transformations have been defined, providing insights into the reactivity and stability of these molecules (Sápi et al., 1997).
Physical Properties Analysis
The physical properties of β-lactam compounds, including melting points, solubility, and crystalline structure, are crucial for their formulation and application in drug development. The crystal structure analysis provides detailed insights into the molecule's geometry and potential interaction mechanisms.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are essential for understanding the compound's behavior in biological systems. Studies on derivatives like 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones highlight the antimicrobial activity and structure-activity relationships (SAR) of these compounds (Halve et al., 2007).
Applications De Recherche Scientifique
Diabetes and Alzheimer's Disease Link
Research explores the connection between type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD), suggesting that AD could be considered as "type 3 diabetes". Insulin resistance, a common issue in T2DM, is implicated in the development of AD by interacting with amyloid-β and tau protein phosphorylation. This research highlights the potential of antidiabetic agents in treating AD, suggesting a crossover in therapeutic applications that could be explored for compounds like 1-(p-Anisyl)-3beta-hydroxy-4beta-phenylazetidin-2-one if it shows similar biological activities (Xiaohua Li, Dalin Song, S. Leng, 2015).
DPP-4 Inhibitors and Diabetes
Dipeptidyl peptidase-4 (DPP-4) inhibitors are significant in managing T2DM by enhancing the incretin hormones, which increase insulin production. This mechanism underscores the importance of exploring various compounds for their potential DPP-4 inhibitory activity, which could include novel compounds such as 1-(p-Anisyl)-3beta-hydroxy-4beta-phenylazetidin-2-one. The research into DPP-4 inhibitors has led to the development of various therapeutic agents, pointing to the potential for new compounds to contribute to this area (Roberto Costante, A. Stefanucci, S. Carradori, E. Novellino, A. Mollica, 2015).
Antidiabetic Properties of Chalcones
Chalcones, precursors of flavonoids, exhibit a wide range of biological activities, including anti-diabetic effects. This suggests that structural analogs or derivatives, potentially including 1-(p-Anisyl)-3beta-hydroxy-4beta-phenylazetidin-2-one, could be explored for similar biological activities. The modulation of various therapeutic targets such as DPP-4, GLUT4, and AMPK by chalcones highlights the complexity and potential of chemical compounds in diabetes management (Sónia Rocha, D. Ribeiro, E. Fernandes, M. Freitas, 2020).
Pharmacokinetics of DPP-4 Inhibitors
Understanding the pharmacokinetics of DPP-4 inhibitors provides insights into the development of new therapeutic agents for diabetes. The review of various DPP-4 inhibitors, including their absorption, distribution, metabolism, and elimination, could guide the research and development of new compounds like 1-(p-Anisyl)-3beta-hydroxy-4beta-phenylazetidin-2-one, especially if it exhibits similar inhibitory effects on DPP-4 (L. Golightly, Caitlin C. Drayna, M. Mcdermott, 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3/t14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOHXQPVCMMHRO-CABCVRRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2[C@@H]([C@@H](C2=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


